Bienvenue dans la boutique en ligne BenchChem!

conotoxin TxVIA

ion channel pharmacology sodium channel subtype selectivity conotoxin structure-activity relationship

Conotoxin TxVIA (δ-conotoxin TxVIA, CAS 153700-13-1), originally designated the 'King Kong peptide,' is a 27‑amino acid, six‑cysteine peptide neurotoxin isolated from the venom of the mollusc‑hunting cone snail Conus textile. Unlike ω‑conotoxins that block N‑type calcium channels or μ‑conotoxins that occlude the sodium channel pore, TxVIA belongs to the δ‑conotoxin family and slows voltage‑gated sodium (NaV) channel inactivation specifically in molluscan neurons.

Molecular Formula C15H21NO2
Molecular Weight 0
CAS No. 153700-13-1
Cat. No. B1176567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameconotoxin TxVIA
CAS153700-13-1
Synonymsconotoxin TxVIA
Molecular FormulaC15H21NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conotoxin TxVIA (CAS 153700-13-1) Baseline for Procurement and Target-Specific Selection


Conotoxin TxVIA (δ-conotoxin TxVIA, CAS 153700-13-1), originally designated the 'King Kong peptide,' is a 27‑amino acid, six‑cysteine peptide neurotoxin isolated from the venom of the mollusc‑hunting cone snail Conus textile [1]. Unlike ω‑conotoxins that block N‑type calcium channels or μ‑conotoxins that occlude the sodium channel pore, TxVIA belongs to the δ‑conotoxin family and slows voltage‑gated sodium (NaV) channel inactivation specifically in molluscan neurons [2]. A singular and experimentally verified feature of TxVIA is its 'silent binding' to vertebrate NaV channels: it binds with high affinity to rat brain synaptosomes yet produces no functional effect in vertebrate systems, a property not shared by the majority of pharmacologically active conotoxins [3]. The three‑dimensional solution structure (PDB 1FU3) reveals a triple‑stranded antiparallel β‑sheet with an unusual hydrophobic patch implicated in sodium channel recognition [4].

Why Generic Substitution of Conotoxin TxVIA with Other In‑Class Conotoxins Is Scientifically Unsupported


Conotoxins are among the most molecularly diverse venom peptides, and even δ‑conotoxins sharing an identical cysteine framework and overall ICK fold exhibit profoundly divergent ion‑channel selectivities, vertebrate‑toxicity profiles, and allosteric modulation properties [1]. TxVIA is uniquely distinguished within its own δ‑conotoxin family by the combination of (i) high‑affinity binding to vertebrate NaV channels in the complete absence of functional activity, (ii) voltage‑independent binding, and (iii) negative allosteric modulation by veratridine [1][2]. Its closest primary‑structure homolog, δ‑conotoxin NgVIA, shares the identical cysteine framework and similar hydrophobicity yet is a potent vertebrate paralytic toxin, displays voltage‑dependent binding, and synergistically enhances veratridine‑induced sodium influx—the precise opposite pharmacology [2]. A scientist or industrial user who substitutes TxVIA with another δ‑conotoxin, or with a more commonly available ω‑ or μ‑conotoxin, will obtain an entirely different ion‑channel target and pharmacological readout. The quantitative evidence below establishes the specific, measurable points of differentiation that must guide compound selection.

Quantitative Differentiation Evidence for Conotoxin TxVIA Versus Closest Analogs and In‑Class Alternatives


Mammalian NaV1.2 and NaV1.7 Inactivity of TxVIA Versus Vertebrate‑Active δ‑Conotoxins NgVIA and EVIA

The most critical procurement‑relevant differentiation is that TxVIA is functionally inactive on mammalian NaV channels. Wang et al. (2020) confirmed that 10 µM TxVIA produced no detectable effect on human NaV1.2 (SH‑SY5Y cells, n=3, p=0.37) and no significant calcium‑influx modification in HEK cells expressing mouse NaV1.7 (n=2, p=0.29) [1]. In direct contrast, δ‑conotoxin NgVIA is a potent paralytic toxin in vertebrate systems that strongly inhibits sodium current inactivation in mammalian neuronal preparations [2], and δ‑conotoxin EVIA (from Conus ermineus) inhibits NaV channel inactivation in amphibian and mammalian neuronal subtypes rNaV1.2a, rNaV1.3, and rNaV1.6 [3]. This means that any experiment requiring a δ‑conotoxin scaffold that does not introduce vertebrate NaV‑mediated toxicity must use TxVIA rather than NgVIA or EVIA.

ion channel pharmacology sodium channel subtype selectivity conotoxin structure-activity relationship

CaV3.2 T‑Type Calcium Channel Subtype‑Selective Inhibition by TxVIA

TxVIA was recently identified as the first δ‑conotoxin with modulatory activity on mammalian T‑type calcium channels. Wang et al. (2020) demonstrated by automated whole‑cell patch‑clamp electrophysiology that TxVIA preferentially inhibits human CaV3.2 current with an IC50 of 0.24 µM (n=5), while having little effect on CaV3.3 (n=6) and paradoxically enhancing CaV3.1 current at higher concentrations (n=5) [1]. In a FLIPR window‑current assay, 60 µM TxVIA produced only partial (42%) inhibition of CaV3.2 (n=3) [1]. No other δ‑conotoxin has been reported to show this CaV3.2‑preferential inhibitory profile. In contrast, classic ω‑conotoxins such as GVIA and MVIIA target N‑type (CaV2.2) calcium channels with IC50 values of 0.15 nM and approximately 10 nM respectively, representing a >1,000‑fold difference in primary calcium‑channel target . This places TxVIA in a distinct pharmacological category from the ω‑conotoxin family for calcium‑channel studies.

T-type calcium channel CaV3.2 pharmacology pain target identification

Voltage‑Independent Binding and Negative Allosteric Modulation by Veratridine: TxVIA Versus δ‑Conotoxin NgVIA

A pharmacologically decisive distinction exists between TxVIA and its closest sequence homolog δ‑conotoxin NgVIA at the level of receptor‑site mechanism. Fainzilber et al. (1995) demonstrated that TxVIA binding is voltage‑independent, whereas NgVIA binding appears voltage‑dependent [1]. Furthermore, TxVIA undergoes negative allosteric modulation by veratridine—an alkaloid that binds to sodium channel site 2 and prevents inactivation—while NgVIA synergistically increases veratridine‑induced sodium influx in rat brain synaptosomes [1][2]. In vivo, TxVIA acts as a partial antagonist to NgVIA in rat brain, protecting against NgVIA‑induced toxicity [1]. This functional opposition between two peptides sharing an identical cysteine framework and comparable hydrophobicity provides a rare, clean experimental system for dissecting the structural determinants of voltage‑sensing and allosteric coupling in sodium channels.

sodium channel allosteric modulation neurotoxin receptor site voltage-gating mechanism

Phylogenetic Activity–Binding Dissociation: Silent Binding to Vertebrate NaV Channels

TxVIA is the prototypical example of a phenomenon termed 'silent binding,' whereby a peptide toxin binds with high affinity to an ion channel yet produces no functional effect. Fainzilber et al. (1994) demonstrated that TxVIA binds with high affinity to sodium channels in both mollusc and rat central nervous systems, but is selectively toxic only to molluscs and has no toxic effect in vertebrates [1]. This activity–binding dissociation is not observed with δ‑conotoxins from fish‑hunting cone snails: δ‑PVIA and δ‑SVIE inhibit sodium channel inactivation in vertebrate neurons, and δ‑EVIA acts on neuronal subtypes rNaV1.2a, rNaV1.3, and rNaV1.6 [2][3]. δ‑Conotoxin GmVIA (from Conus gloriamaris, another mollusc‑hunter) recapitulates the silent binding property, confirming that this feature is associated with the mollusc‑hunting lineage [4]. In zebrafish bioassays, intramuscular injection of 250 ng/100 mg TxVIA produced little effect on behaviour, consistent with the absence of vertebrate toxicity [5].

silent binding pharmacological discrimination sodium channel evolution

Recombinant Expression Feasibility and Expanded Insecticidal Activity Spectrum

A procurement‑critical practical consideration is the availability of a validated recombinant expression system. Bruce et al. (2011) reported the successful production of biologically active TxVIA in the yeast Pichia pastoris, demonstrating that the pro‑peptide region is necessary for expression of correctly folded, active toxin [1]. Importantly, this study revised the long‑held view that TxVIA is exclusively mollusc‑specific by demonstrating insecticidal activity upon injection into lepidopteran (cabbage moth, Mamestra brassicae) and dipteran (house fly, Musca domestica) larvae, while recombinant TxVIA was not molluscicidal to the grey field slug Deroceras reticulatum [1]. In contrast, many pharmacologically valuable conotoxins (e.g., ω‑MVIIA, μ‑GIIIA) require chemical synthesis or extraction from natural venom for active material, with recombinant expression in prokaryotic systems often requiring additional oxidative refolding steps [1][2]. The availability of a eukaryotic recombinant production route for TxVIA provides a scalable, cost‑effective procurement pathway not available for many competing conotoxins.

recombinant peptide production biopesticide Pichia pastoris expression

Scientifically Validated Application Scenarios for Conotoxin TxVIA Based on Quantitative Evidence


Mollusc‑Specific Sodium Channel Probe for Invertebrate Neurophysiology

TxVIA is the reference pharmacological tool for slowing sodium channel inactivation specifically in molluscan neurons without confounding vertebrate activity. Its inactivity on mammalian NaV1.2 and NaV1.7 at 10 µM [1] and its lack of behavioural effect in zebrafish at 250 ng/100 mg i.m. [1] mean that TxVIA can be applied to molluscan neuronal preparations without the vertebrate toxicity concerns that preclude use of δ‑NgVIA or δ‑EVIA. This makes it uniquely suited for comparative neurobiology studies examining phylum‑specific differences in sodium channel gating. The high‑affinity binding to both mollusc and rat brain synaptosomes, coupled with functional activity only in molluscs [2], further enables experiments that distinguish binding occupancy from functional channel modulation.

T‑Type Calcium Channel CaV3.2 Subtype‑Selective Pharmacological Studies

TxVIA is currently the only δ‑conotoxin reported to preferentially inhibit the T‑type calcium channel subtype CaV3.2 (IC50 = 0.24 µM), with negligible activity on CaV3.3 and an enhancing effect on CaV3.1 [1]. For research groups studying CaV3.2 contributions to neuropathic pain, absence epilepsy, or cardiac pacemaking, TxVIA provides a peptide‑based probe with a mechanism distinct from small‑molecule T‑type blockers such as mibefradil or TTA‑P2. Its peptide nature allows for conjugation, fluorescent labelling, and mutagenesis studies not feasible with small molecules. The absence of NaV1.2/1.7 activity eliminates a major off‑target confound that complicates interpretation with less selective T‑type channel modulators [1].

Voltage‑Sensor and Allosteric Coupling Mechanistic Studies Using the TxVIA/NgVIA Matched Pair

The TxVIA/NgVIA pair constitutes a uniquely controlled experimental system for dissecting the structural determinants of voltage‑dependent binding, allosteric modulation, and functional efficacy at sodium channel neurotoxin receptor sites. These two peptides share an identical cysteine framework and comparable hydrophobicity, yet exhibit opposite voltage dependence of binding, opposite veratridine modulation (negative for TxVIA vs. positive synergy for NgVIA), and opposite vertebrate toxicity (silent vs. potent) [1]. No other pair of naturally occurring peptide toxins provides this degree of functional contrast against a near‑identical structural background. Researchers studying voltage‑sensor domain trapping or allosteric communication between neurotoxin receptor sites should procure both TxVIA and NgVIA as an experimentally inseparable matched set.

Agricultural Biotechnology: Insecticidal Lead Compound with Defined Phylogenetic Selectivity

TxVIA is one of a limited number of conotoxins for which biologically active recombinant protein has been produced at scale in a eukaryotic host (Pichia pastoris) [1]. The demonstrated insecticidal activity against lepidopteran (cabbage moth) and dipteran (house fly) larvae, coupled with the absence of molluscicidal activity against the grey field slug [1], defines a selectivity window that is directly relevant to crop protection scenarios where lepidopteran pests must be controlled without harming beneficial gastropods. The recombinant production route bypasses the supply constraints of natural venom extraction and the oxidative refolding challenges of prokaryotic expression, making TxVIA one of the few conotoxins amenable to industrial‑scale production for agricultural biotechnology applications [1].

Quote Request

Request a Quote for conotoxin TxVIA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.